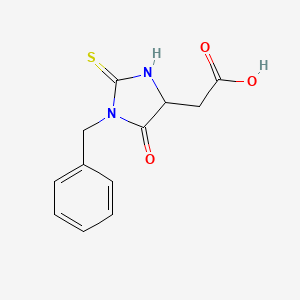

(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

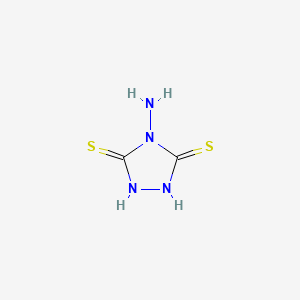

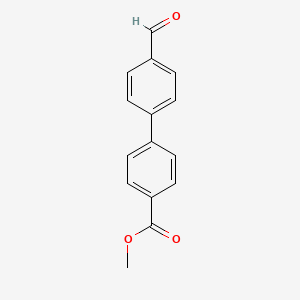

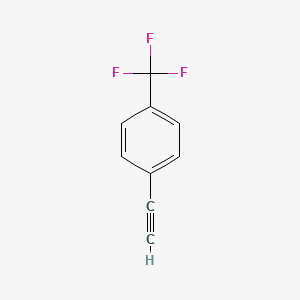

“(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid” is a chemical compound with the CAS Number: 52730-34-4 . It has a molecular weight of 264.3 . The IUPAC Name for this compound is (1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)acetic acid .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H12N2O3S/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Fluorescent Compound for Co2+ Detection

A study by Li Rui-j (2013) focused on a compound structurally similar to (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, which exhibited selective fluorescent quenching effects in the presence of Co2+, indicating potential as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).

Aldose Reductase Inhibitors

Kučerová-Chlupáčová et al. (2020) researched derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, including the studied compound, for their inhibitory action on aldose reductase. They found these compounds to be potent inhibitors, suggesting their utility in treating conditions like diabetic complications (Kučerová-Chlupáčová et al., 2020).

Potential Antifungal Agents

Doležel et al. (2009) prepared derivatives of (5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acids, including compounds similar to the one , as potential antifungal compounds. Their study included an analysis of lipophilicity and antifungal effects against selected fungal species (Doležel et al., 2009).

Potential Anti-Tumor Agents

Elhady (2015) explored the synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones, related to the compound of interest, as potential anti-tumor agents. The study also evaluated their cytotoxic activities against human hepatocellular carcinoma cell lines (Elhady, 2015).

Photoresponsive Studies

Chandran et al. (2012) synthesized a chromophoric system structurally related to the studied compound and incorporated it into starch, revealing enhanced light absorption and fastening properties, proposing its application in dyes, inks, paints, etc. (Chandran et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMROWGDRHJNHAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386771 |

Source

|

| Record name | (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid | |

CAS RN |

52730-34-4 |

Source

|

| Record name | (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)

![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)

![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)

![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)